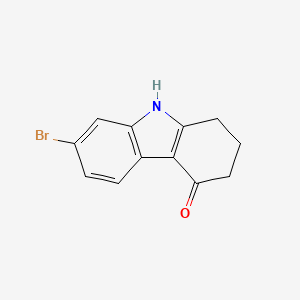

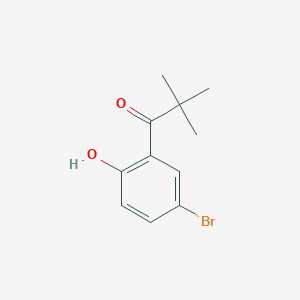

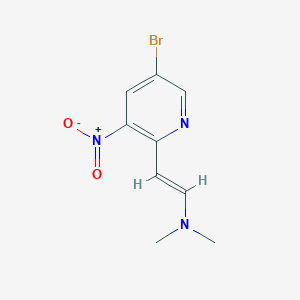

1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Overview

Description

“1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one” is a chemical compound that falls under the category of phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in scientific literature. For instance, a study reported the synthesis of dihydropyrimidines using 5-bromo-2-hydroxy-benzaldehyde . Another study reported the synthesis of a compound using 1-(5-bromo-2-hydroxyphenyl)propan-1-one . The synthesis was carried out at 100°C in methanol with Pd (dppf) 2 Cl 2 and triethylamine .Scientific Research Applications

Derivatives and Synthesis

1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has been utilized in the synthesis of novel derivatives. Notably, Manjunatha (2006) described the synthesis of novel 4-(5-bromo-2-hydroxyphenyl)-5-methyl-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium hydrogen sulphates through heterocyclisation processes. These derivatives were characterized using various techniques like NMR, MS spectrometry, UV-Vis, and IR spectroscopy, highlighting the compound's importance in creating structurally diverse molecules (Manjunatha, 2006).

Metabolic Studies

The compound has been referenced in metabolic studies. For example, Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying metabolites related to the parent compound. Their findings indicate potential metabolic pathways involving the compound, providing insights into its biotransformation (Kanamori et al., 2002).

Industrial Applications

In the industrial context, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, serves as a key intermediate in manufacturing therapeutic SGLT2 inhibitors. Zhang et al. (2022) detailed an industrial-scale synthesis of this compound, underlining its significance in pharmaceutical production (Zhang et al., 2022).

Magnetic and Photochromic Properties

Research by Cao et al. (2015) on multifunctional mononuclear complexes incorporating related compounds demonstrated distinct magnetic behaviors and photochromic properties. These findings suggest potential applications in materials science, particularly in creating compounds with unique electronic and optical characteristics (Cao et al., 2015).

Catalysis and Chemical Transformations

Studies like Ramazani and Souldozi (2003) have explored the catalytic conversion of similar compounds, demonstrating the utility of silica gel in facilitating chemical transformations in solvent-free conditions. This research contributes to the development of more efficient and environmentally friendly synthetic methods (Ramazani & Souldozi, 2003).

Safety and Hazards

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPIREDFJDZQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)

![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)

![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)

![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)